molecular formula C13H18N6OS B1455555 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-35-1

2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1455555
CAS RN: 1306738-35-1
M. Wt: 306.39 g/mol
InChI Key: MTIMCFRYJVXNMK-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities . It contains a 1,2,4-triazole ring substituted with a methyl group, an amino-methyl group linked to a 4-methylphenyl group, and a thioacetohydrazide group .


Molecular Structure Analysis

The molecular formula of this compound is C27H35N7O3S, with an average mass of 537.677 Da and a mono-isotopic mass of 537.252197 Da . The structure includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms, and a thioacetohydrazide group.

Scientific Research Applications

Antimicrobial Activities

Synthesis of Triazole Derivatives and Their Antimicrobial Evaluation

  • Research has demonstrated the synthesis of 1,2,4-triazole derivatives, including variations of the compound , showing significant antimicrobial activities. These derivatives were evaluated against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. Derivatives have shown varying degrees of effectiveness, with some compounds displaying good or moderate activity against the tested strains. This underscores the relevance of triazole derivatives in the search for novel antimicrobial compounds (Bayrak et al., 2009).

Anticancer Properties

Impact on Cancer Cell Migration and Growth

  • A study highlighted the effect of 1,2,4-triazol-3-ylthioacetohydrazide derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. It was found that certain derivatives inhibited cancer cell migration and were more cytotoxic against melanoma cell lines, suggesting their potential as antimetastatic candidates for further testing in cancer treatment (Šermukšnytė et al., 2022).

Enzyme Inhibition

Lipase and α-Glucosidase Inhibition

  • Investigations into novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed significant lipase and α-glucosidase inhibitory activities. These findings support the potential of such derivatives in the development of treatments for conditions that benefit from the inhibition of these enzymes, such as diabetes and obesity (Bekircan et al., 2015).

Mechanism of Action

properties

IUPAC Name

2-[[4-methyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-9-3-5-10(6-4-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMCFRYJVXNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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